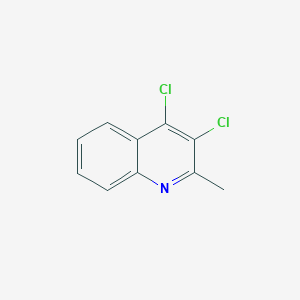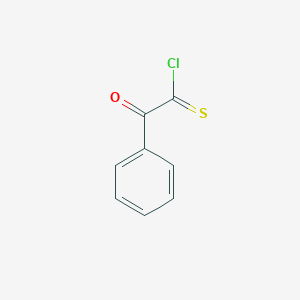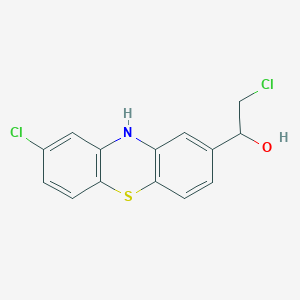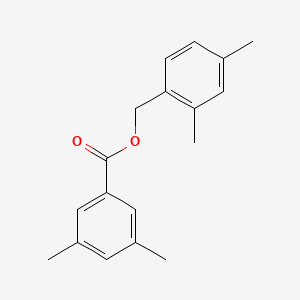![molecular formula C7H7N3O B13956953 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde CAS No. 91037-98-8](/img/structure/B13956953.png)
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde is an organic compound that features a triazene group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde typically involves the reaction of benzaldehyde with a triazene precursor under specific conditions. One common method is the nucleophilic addition of a triazene compound to benzaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 2-[(1E)-Triaz-1-en-1-yl]benzoic acid.
Reduction: Formation of 2-[(1E)-Triaz-1-en-1-yl]benzyl alcohol.
Substitution: Formation of various substituted triazene derivatives.
Applications De Recherche Scientifique
2-[(1E)-Triaz-1-en-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The triazene group can undergo metabolic activation, forming reactive intermediates that can interact with nucleophilic sites in biomolecules.
Comparaison Avec Des Composés Similaires
Benzaldehyde: A simpler aromatic aldehyde without the triazene group.
2-[(1E)-Triaz-1-en-1-yl]benzoic acid: An oxidized form of 2-[(1E)-Triaz-1-en-1-yl]benzaldehyde.
2-[(1E)-Triaz-1-en-1-yl]benzyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
91037-98-8 |
|---|---|
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
2-(aminodiazenyl)benzaldehyde |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-5H,(H2,8,9) |
Clé InChI |
APZZMABBWTWSRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)N=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)


![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)




